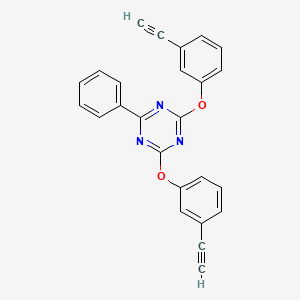
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is known for its unique structure, which includes ethynyl and phenoxy groups, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-ethynylphenol and phenylamine. The process can be carried out under various conditions, including conventional heating or microwave irradiation. Microwave irradiation has been shown to provide better yields and higher purity in a shorter time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl or phenoxy groups are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The ethynyl and phenoxy groups allow it to bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Triaminotriazine: Known for its applications in agriculture as a herbicide.
2,4-Diphenyl-1,3,5-triazine: Used in the production of dyes and pigments.
Uniqueness
What sets 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine apart is its unique combination of ethynyl and phenoxy groups. This structure provides distinct reactivity and interaction capabilities, making it valuable in specialized applications, particularly in materials science and medicinal chemistry .
Propiedades
Número CAS |
90987-82-9 |
|---|---|
Fórmula molecular |
C25H15N3O2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2,4-bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H15N3O2/c1-3-18-10-8-14-21(16-18)29-24-26-23(20-12-6-5-7-13-20)27-25(28-24)30-22-15-9-11-19(4-2)17-22/h1-2,5-17H |
Clave InChI |
RHFWYSOCTPCXFR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)OC2=NC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



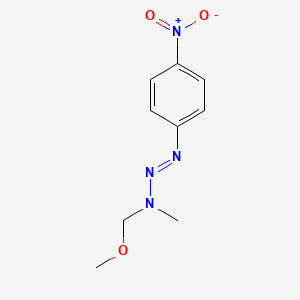
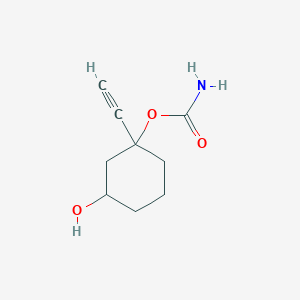
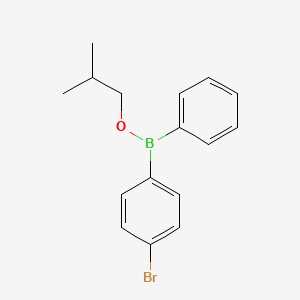
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
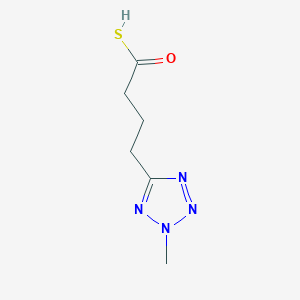
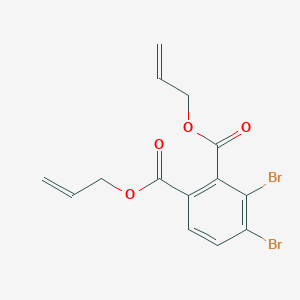
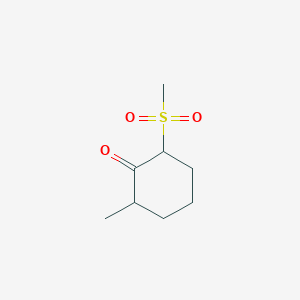

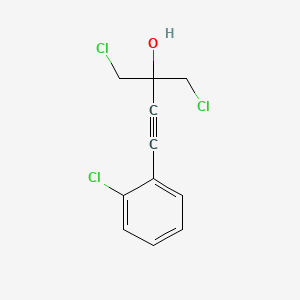
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

